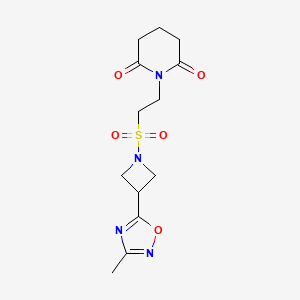![molecular formula C20H18N2O2 B2539398 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine CAS No. 2034431-93-9](/img/structure/B2539398.png)
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring linked to a naphthalene moiety through a pyrrolidine ring
作用机制
Target of action
The compound contains a naphthalene and a pyrrolidine ring, which are common structures in many biologically active compounds . These structures can interact with various biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical pathways
Again, without specific studies, it’s hard to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure and the properties of the biological system it’s introduced to. For example, the presence of the pyrrolidine ring could potentially influence the compound’s solubility and stability, affecting its absorption and distribution .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine typically involves multiple steps, starting with the preparation of the naphthalene-1-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(naphthalene-1-carbonyl)pyrrolidine. This intermediate is subsequently reacted with 4-hydroxypyridine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: It may serve as a probe or ligand in biochemical assays, helping to elucidate the function of various biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
相似化合物的比较
Similar Compounds
Similar compounds to 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]oxy}pyridine include other pyridine derivatives and naphthalene-containing molecules. Examples might include:
- 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-2-yl]oxy}pyridine
- 4-{[1-(naphthalene-1-carbonyl)pyrrolidin-4-yl]oxy}pyridine
- Naphthalene-1-carbonyl-pyrrolidine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct properties, such as enhanced binding affinity for certain biological targets or improved stability under specific conditions.
属性
IUPAC Name |
naphthalen-1-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-20(19-7-3-5-15-4-1-2-6-18(15)19)22-13-10-17(14-22)24-16-8-11-21-12-9-16/h1-9,11-12,17H,10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSCBBPPPLWCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-3-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}propanamide](/img/structure/B2539318.png)

![1-(3,4-Dimethylphenyl)-3-[(2-methoxyadamantan-2-yl)methyl]urea](/img/structure/B2539323.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
![3,4-dimethoxy-N-[(2Z)-6-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2539326.png)
![5-cyclopropyl-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2539327.png)
![1-{4-[hydroxy(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2539328.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)



![ethyl 12'-chloro-4'-(4-hydroxyphenyl)-8'-oxa-5',6'-diazaspiro[piperidine-4,7'-tricyclo[7.4.0.0^{2,6}]tridecane]-1'(9'),4',10',12'-tetraene-1-carboxylate](/img/structure/B2539338.png)
